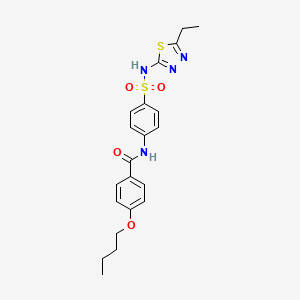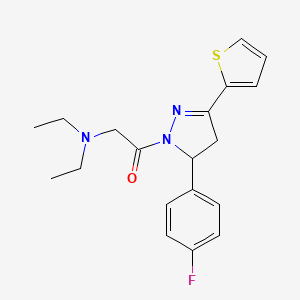
2-(diethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This would involve a detailed description of how to synthesize the compound from readily available starting materials. It would include the specific reactions involved, the conditions under which they are carried out, and the yields of each step.Molecular Structure Analysis
This would involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions with various reagents, under various conditions, and with various catalysts.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties, such as its UV/Vis, IR, NMR, and mass spectra.科学的研究の応用
Potential Antipsychotic Applications
Research has indicated that compounds related to 2-(Diethylamino)-1-(5-(4-Fluorophenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Ethanone have potential applications as antipsychotic agents. For instance, studies have found that similar compounds exhibit antipsychotic-like profiles in behavioral animal tests. These compounds, notably, do not interact with dopamine receptors, unlike many clinically available antipsychotic agents. This unique mechanism of action suggests potential use in the treatment of psychiatric disorders without the typical side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Antimicrobial Activity
Compounds structurally similar to 2-(Diethylamino)-1-(5-(4-Fluorophenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Ethanone have been investigated for their antimicrobial properties. Novel Schiff bases using related chemical structures have shown significant in vitro antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Puthran et al., 2019).
Molecular Docking and Drug Design
The compound and its analogs have been used in molecular docking studies, which are crucial for understanding the interactions of potential drugs with biological targets. Such studies have indicated that specific structural components of these compounds are essential for binding to target proteins, suggesting their potential as lead compounds in the design of new therapeutic agents (Mary et al., 2015).
Detection of Metal Ions
Certain derivatives of this compound have been utilized in the development of sensitive probes for the detection of metal ions, such as Cr3+. These compounds exhibit significant changes in fluorescence upon binding to specific ions, highlighting their utility in environmental monitoring and biochemical assays (Mani et al., 2018).
Antitubercular Activity
Research has also been conducted on derivatives of this compound for their potential antitubercular activity. Some synthesized compounds in this category have shown increased potency against Mycobacterium tuberculosis, suggesting their potential in the treatment of tuberculosis (Venugopal et al., 2020).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and its environmental impact. It could also involve studying how to safely handle and dispose of the compound.
将来の方向性
This would involve speculating on potential future research directions. For example, if the compound is a drug, this could involve suggesting potential new therapeutic applications. If the compound is a new material, this could involve suggesting potential new uses.
特性
IUPAC Name |
2-(diethylamino)-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3OS/c1-3-22(4-2)13-19(24)23-17(14-7-9-15(20)10-8-14)12-16(21-23)18-6-5-11-25-18/h5-11,17H,3-4,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBUFDGHBYMMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(diethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

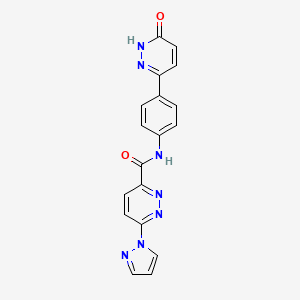

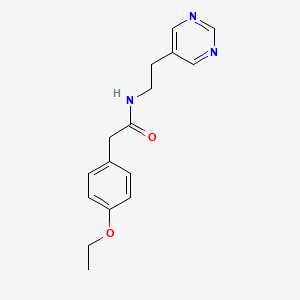
![1-(3,4-dimethylphenyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2847070.png)
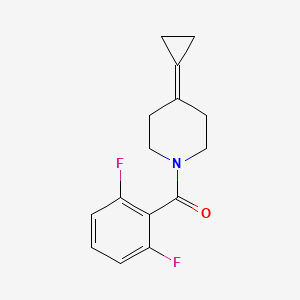
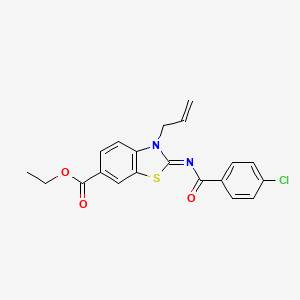
![5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2847074.png)
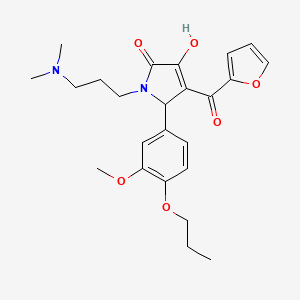
![1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2847077.png)
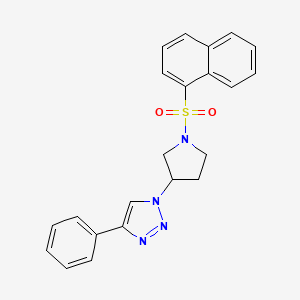

![N-(4-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2847083.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2847084.png)
